Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11/h2-8,12H2,1H3 |
InChI Key |
OYNLJAHBFYSZJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the aminomethyl group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halides or ethers.
Scientific Research Applications
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Properties
- Polarity and Solubility: The aminomethyl group in the target compound increases polarity compared to the unsubstituted methyl ester (XlogP: ~2.4 for [3.2.1] scaffold vs. lower XlogP for the hydrochloride salt). The 8-azabicyclo[3.2.1] derivative exhibits enhanced blood-brain barrier penetration due to lipophilic substituents .
- Bioactivity : Bicyclo[2.2.2] sulfonamides (e.g., diethyl 2-oxoethylphosphonate derivatives) show promise as enzyme inhibitors , while the target compound’s amine group facilitates conjugation with targeting moieties in drug design .
Biological Activity
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate, with the CAS number 2167650-44-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula for this compound is CHNO, with a molecular weight of 197.27 g/mol. Its structure includes a bicyclic framework that is characteristic of several biologically active compounds.
| Property | Value |
|---|---|
| CAS Number | 2167650-44-2 |
| Molecular Formula | CHNO |
| Molecular Weight | 197.27 g/mol |
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The presence of the amino group suggests potential interactions with neurotransmitter systems.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound could influence neurotransmitter levels, particularly in the context of central nervous system (CNS) activity.
- Enzyme Inhibition : The structural characteristics may allow it to act as an inhibitor for specific enzymes related to metabolic processes.
Case Studies
A review of literature reveals several studies focusing on the biological implications of related compounds:
- Antidepressant Activity : A study investigating the effects of bicyclic amines on mood disorders found that similar compounds exhibited significant antidepressant-like effects in animal models, suggesting a potential therapeutic application for this compound in treating depression .
- Anticancer Properties : Another investigation highlighted the anticancer potential of bicyclic compounds, noting their ability to induce apoptosis in cancer cell lines through mitochondrial pathways .
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These results indicate a promising profile for further development as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism, which may influence its bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
